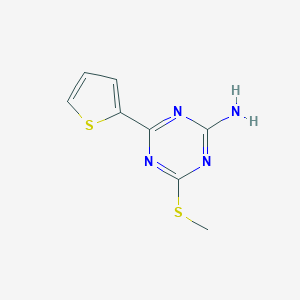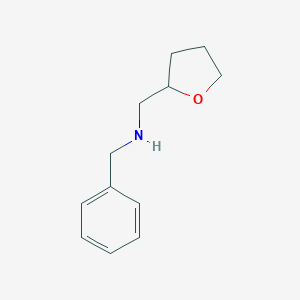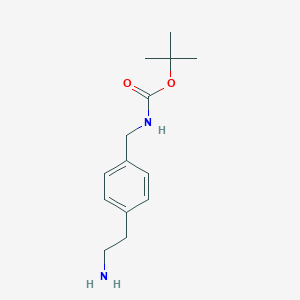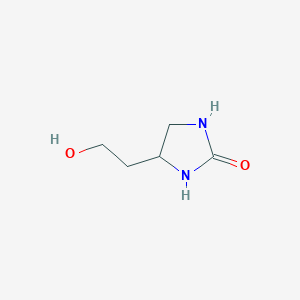![molecular formula C6H8N2O2 B063354 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione CAS No. 188825-42-5](/img/structure/B63354.png)
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione, also known as MDH or Meldrum's acid, is a versatile organic compound widely used in scientific research. MDH is a white crystalline solid with a molecular formula of C6H8N2O3 and a molecular weight of 156.14 g/mol. It was first synthesized by American chemist Mark Meldrum in 1908 and has since been used in various fields of research, including pharmaceuticals, materials science, and organic chemistry.
Wirkmechanismus
The mechanism of action of 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione is not well understood, but it is believed to act as a nucleophile in organic reactions. 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione has a high affinity for electrophilic species and can form stable adducts with them. It can also undergo nucleophilic addition reactions with carbonyl compounds to form beta-keto esters.
Biochemical and physiological effects:
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies. It is rapidly metabolized and excreted from the body, with a half-life of approximately 2 hours.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione has several advantages as a reagent in laboratory experiments. It is readily available, inexpensive, and easy to handle. It can be used in a wide range of organic reactions and can be easily modified to yield different derivatives. However, 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione has some limitations, including its low solubility in water and its tendency to decompose under acidic conditions.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione. One area of interest is the development of new synthetic methods for 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione and its derivatives. Another area of interest is the synthesis of new pharmaceuticals and materials using 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione as a building block. Additionally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione.
Synthesemethoden
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione can be synthesized through a variety of methods, including the reaction of malonic acid with urea, the reaction of malonic acid with hydrazine, and the reaction of malonic acid with carbonyl compounds. The most common method of synthesis involves the reaction of malonic acid with urea in the presence of phosphorus oxychloride as a catalyst. The resulting intermediate is then treated with acetic anhydride to yield 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione has numerous applications in scientific research, including its use as a reagent in organic synthesis, as a building block for the synthesis of pharmaceuticals, and as a precursor for the preparation of functional materials. 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione has been used in the synthesis of various drugs, including antiviral and anticancer agents. It has also been used in the preparation of polymers, resins, and dyes.
Eigenschaften
IUPAC Name |
3-methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-6(10)4-2-3(4)5(9)7-8/h3-4H,2H2,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHVCUDVPULNTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CC2C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



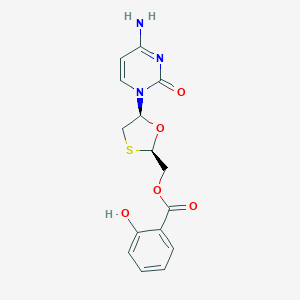

![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)
